molecular formula C11H9ClN2OS B2518025 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide CAS No. 116201-01-5

2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide

Cat. No.: B2518025
CAS No.: 116201-01-5
M. Wt: 252.72
InChI Key: BDBCWILLJCUQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • Building Blocks in Synthesis

    2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide is used as a building block in the synthesis of various heterocyclic compounds, such as thiazolo[3,2-a]pyrimidinones. This process involves ring annulation and can yield products with potential medicinal properties (Janardhan, Srinivas, Rajitha, & Péter, 2014).

  • Formation of Novel Compounds

    The chemical reacts with imidazole derivatives to form compounds like 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide, which can further react to yield a range of biologically active derivatives (Salman, Abdel-Aziem, & Alkubbat, 2015).

  • Antibacterial Agent Synthesis

    It's used in the synthesis of quinoline-thiazole derivatives with potential antibacterial activities, demonstrating its role in the development of new antimicrobial agents (Desai, Shihory, Rajpara, & Dodiya, 2012).

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity

    Synthesized derivatives of this compound have been studied for their antimicrobial properties, particularly against various bacterial and fungal strains. This highlights its potential application in treating infectious diseases (Duran & Demirayak, 2012).

  • Anticancer Potential

    Certain derivatives synthesized from this compound have shown anticancer activities against various human tumor cell lines. This suggests its utility in developing new anticancer therapies (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Safety and Hazards

While specific safety and hazard information for 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide is not available in the search results, it’s important to handle all chemical compounds with care, using appropriate protective clothing and avoiding contact with skin and eyes .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on the design and development of different thiazole derivatives, including 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide, to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Properties

IUPAC Name

2-chloro-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-9(8-4-2-1-3-5-8)10(15)14-11-13-6-7-16-11/h1-7,9H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBCWILLJCUQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.